molecular formula C7H6BrF3N2O B2913079 3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde CAS No. 1946822-58-7

3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2913079
CAS No.: 1946822-58-7
M. Wt: 271.037
InChI Key: PRBUUXMYOIUMLX-UHFFFAOYSA-N
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Description

3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C7H5BrF3N2O This compound features a bromine atom, a trifluoropropyl group, and a pyrazole ring with a carbaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde typically involves the bromination of 1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the pyrazole ring.

Industrial Production Methods: Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and specific reaction conditions, such as temperature and pressure, can also enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: 3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoropropyl groups can enhance the compound’s binding affinity and specificity towards these targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

    3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    1-(3,3,3-Trifluoropropyl)-1H-pyrazole-4-carbaldehyde: Lacks the bromine atom, which may affect its binding affinity and reactivity.

Uniqueness: 3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the bromine atom and the trifluoropropyl group, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-bromo-1-(3,3,3-trifluoropropyl)pyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3N2O/c8-6-5(4-14)3-13(12-6)2-1-7(9,10)11/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBUUXMYOIUMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCC(F)(F)F)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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